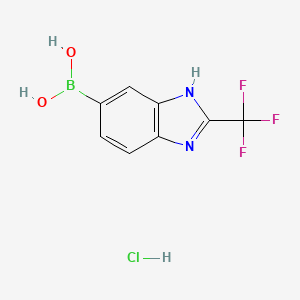

2-(Trifluoromethyl)-1h-benzimidazole-5-boronic acid, HCl salt

Description

2-(Trifluoromethyl)-1H-benzimidazole-5-boronic acid, HCl salt is a boronic acid derivative of the benzimidazole scaffold, functionalized with a trifluoromethyl (-CF₃) group at the 2-position and a boronic acid (-B(OH)₂) group at the 5-position. The HCl salt form enhances its stability and solubility, making it suitable for applications in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry for constructing carbon-carbon bonds . The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the boronic acid moiety enables participation in catalytic coupling reactions .

Properties

IUPAC Name |

[2-(trifluoromethyl)-3H-benzimidazol-5-yl]boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3N2O2.ClH/c10-8(11,12)7-13-5-2-1-4(9(15)16)3-6(5)14-7;/h1-3,15-16H,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYAMKOMBKGYDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N=C(N2)C(F)(F)F)(O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of benzimidazole derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The boronic acid group can be introduced via palladium-catalyzed borylation reactions using bis(pinacolato)diboron as the boron source .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1h-benzimidazole-5-boronic acid, HCl salt undergoes various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

Reduction: The benzimidazole core can be reduced to form different derivatives.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

Oxidation: Formation of trifluoromethyl ketones.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry Applications

1. PI3 Kinase Inhibition

One of the prominent applications of benzimidazole boronic acid derivatives, including 2-(trifluoromethyl)-1H-benzimidazole-5-boronic acid, is their role as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial in regulating cellular functions such as growth and survival, making it a target for cancer therapy. Research has shown that these compounds can effectively inhibit PI3K activity, leading to reduced tumor growth in preclinical models .

2. RAS Activation Modulation

Studies have demonstrated that this compound can activate nucleotide exchange on RAS proteins, which are pivotal in cell signaling pathways related to growth and differentiation. The introduction of trifluoromethyl groups enhances the binding affinity to the RAS-GTP complex, suggesting a mechanism for modulating RAS activity that could be beneficial in treating RAS-driven cancers .

Case Studies

Synthesis and Scalability

The synthesis of 2-(trifluoromethyl)-1H-benzimidazole-5-boronic acid has been optimized for scalability. The process involves using hypervalent iodine reagents for trifluoromethylation, which allows for efficient production on a multigram scale. This scalability is crucial for pharmaceutical applications where large quantities may be required for clinical trials .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1h-benzimidazole-5-boronic acid, HCl salt involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

*Calculated based on empirical formula.

Key Research Findings

- Synthetic Utility : The target compound’s boronic acid group enables Suzuki-Miyaura couplings, a critical reaction in drug discovery (e.g., for kinase inhibitors) .

- Stability: The HCl salt form improves crystallinity and shelf-life compared to non-salt analogs, as seen in phenylhydrazine hydrochlorides .

- Biological Relevance : Benzimidazoles with trifluoromethyl groups exhibit enhanced metabolic stability and binding affinity to hydrophobic enzyme pockets, as demonstrated in antitumor derivatives .

Biological Activity

Antiprotozoal Activity

One of the most significant biological activities of 2-(trifluoromethyl)-1H-benzimidazole derivatives is their antiprotozoal effect. A study conducted on a series of these compounds showed remarkable activity against Giardia intestinalis and Trichomonas vaginalis .

Efficacy Against Trichomonas vaginalis

The compound demonstrated exceptional potency against T. vaginalis, surpassing the efficacy of albendazole, a standard antiprotozoal drug . Specifically:

- It was 14 times more active than albendazole against T. vaginalis

- The IC50 value was less than 1 μM, indicating high potency

Activity Against Other Protozoa

The same study revealed that 2-(trifluoromethyl)-1H-benzimidazole derivatives also showed activity against:

- Giardia intestinalis (IC50 < 1 μM)

- Plasmodium falciparum (moderate antimalarial activity)

- W2 strain: IC50 = 5.98 μM

- D6 strain: IC50 = 6.12 μM

Potential Anticancer Activity

While not specifically studied for the HCl salt form, benzimidazole derivatives have shown promising anticancer properties. A comprehensive review of benzimidazole derivatives revealed their potential against various cancer cell lines .

| Cancer Type | Log GI50 Value |

|---|---|

| Leukemia | -5.93 |

| Non-small cell lung | -6.0 |

| Colon | -5.89 |

| CNS | -5.73 |

| Melanoma | -5.89 |

| Ovarian | -5.74 |

| Renal | -5.90 |

| Prostate | -5.72 |

| Breast | -6.0 |

These values suggest broad-spectrum anticancer potential, with particularly strong activity against lung and breast cancer cell lines.

Antimicrobial Properties

Benzimidazole derivatives have demonstrated significant antimicrobial activity. While specific data for 2-(Trifluoromethyl)-1h-benzimidazole-5-boronic acid, HCl salt is not available, related compounds have shown promising results :

- Active against Staphylococcus aureus

- Effective against Enterococcus faecalis

- Potent against Streptococcus pyogenes

- Active against Haemophilus influenzae

Enzyme Inhibition

Some benzimidazole derivatives have shown enzyme inhibition properties, which could be relevant for the compound :

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Trifluoromethyl)-1H-benzimidazole-5-boronic acid, HCl salt?

A typical route involves hydrolyzing a benzimidazole ester precursor under basic conditions. For example, refluxing 1-substituted benzimidazole-5-carboxylic acid ethyl ester with NaOH in THF, followed by acidification with HCl to precipitate the carboxylic acid intermediate. The boronic acid moiety is introduced via Suzuki-Miyaura coupling or direct functionalization, with purification via recrystallization (e.g., methanol) . Reaction progress is monitored by TLC (EtOAc/hexane 4:1 v/v), and intermediates are characterized by NMR and LC-MS .

Basic: What analytical techniques are critical for confirming structural integrity?

Essential techniques include:

- 1H NMR spectroscopy : Assign peaks for benzimidazole protons (δ 7.5–8.5 ppm) and boronic acid protons (δ ~8–10 ppm in DMSO-d6) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and assess purity (>97% by HPLC) .

- Elemental analysis : Validate C, H, N, and B content within ±0.4% of theoretical values .

Advanced: How can instability of the boronic acid moiety during coupling reactions be mitigated?

Instability arises from protodeboronation or oxidation. Strategies include:

- Stabilizing agents : Use of pinacol or diethanolamine esters to protect the boronic acid .

- Controlled pH : Maintain neutral to slightly acidic conditions (pH 6–7) during reactions to minimize degradation .

- Anhydrous solvents : Ensure THF or DMF is rigorously dried (e.g., molecular sieves) to prevent hydrolysis .

- Low-temperature storage : Store the HCl salt at 2–8°C in desiccated environments to preserve reactivity .

Advanced: How should researchers resolve contradictions in spectroscopic data between synthetic batches?

Contradictions may arise from impurities or solvate formation. Solutions include:

- Cross-validation : Compare 1H NMR (DMSO-d6 vs. CDCl3) and LC-MS retention times across batches .

- Elemental analysis : Detect deviations in boron or chlorine content, which may indicate incomplete salt formation .

- X-ray crystallography : Resolve ambiguous proton environments by obtaining single-crystal structures of intermediates .

Basic: What handling protocols are essential for maintaining compound stability?

- Purity standards : Use batches with >97% purity (HPLC) to minimize side reactions .

- Moisture control : Store in sealed containers under inert gas (N2/Ar) to prevent hydrolysis .

- Acid stability : Avoid prolonged exposure to strong acids (>2 M HCl) to prevent decomposition of the benzimidazole core .

Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group:

- Reduces electron density at the benzimidazole ring, enhancing electrophilicity in Suzuki-Miyaura couplings.

- Stabilizes intermediates via inductive effects, improving reaction yields with aryl halides .

- Complicates regioselectivity : Computational modeling (DFT) is recommended to predict coupling sites .

Basic: What purification methods are effective post-synthesis?

- Recrystallization : Use methanol or ethanol to isolate high-purity crystals .

- Column chromatography : Employ silica gel with gradients of EtOAc/hexane for intermediates .

- Acid-base partitioning : Separate the HCl salt from neutral impurities using aqueous HCl and organic solvents .

Advanced: What pharmacological screening approaches are suitable for derivatives of this compound?

- Kinase inhibition assays : Test against tyrosine kinase or MAPK pathways due to structural similarity to benzimidazole-based inhibitors .

- Cellular uptake studies : Use fluorescence labeling (e.g., BODIPY analogs) to evaluate membrane permeability .

- In vivo toxicity : Assess acute toxicity in rodent models via intraperitoneal administration (dose range: 10–100 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.